4-Chloro-2-methoxy-6-methylpyrimidine
Overview
Description
4-Chloro-2-methoxy-6-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitification inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C6H7ClN2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 158.58 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
1. Synthesis and Pharmaceutical Applications
4-Chloro-2-methoxy-6-methylpyrimidine serves as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a critical role in the synthesis of dasatinib, an anticancer drug. The compound is synthesized through a process involving acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012). Additionally, the compound's molecular structure has been studied using both experimental and theoretical techniques, providing valuable insights into its potential biological activity, such as anti-hypertensive properties (S. Aayisha et al., 2019).
2. Novel Synthesis Methods
Research has also focused on novel synthesis methods involving this compound. For example, the reaction of 4-amino-6-hydroxy-2-methylpyrimidine with phosphorus oxychloride has been used to synthesize iminodipyrimidines, highlighting the versatility of this compound derivatives (S. Nishigaki et al., 1970).
3. Applications in Explosive Industry
The compound has also found applications in the explosive industry. The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor derived from this compound, has been explored for its potential applications in the preparation of high explosives (R. Patil et al., 2008).
4. Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on derivatives of this compound. For instance, investigations into the crystal and molecular structures of certain derivatives have provided insights into their potential applications in medicinal chemistry, particularly as antitubercular agents (A. Richter et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyrimidine derivatives can act as electron donors and form charge transfer complexes with electron acceptors . This suggests that 4-Chloro-2-methoxy-6-methylpyrimidine might interact with its targets in a similar manner.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including nucleic acid synthesis .
Pharmacokinetics
The compound’s molecular weight (15859 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The compound’s potential to form charge transfer complexes suggests it could influence the redox state of cells and potentially modulate cellular signaling pathways .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methoxy-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are pivotal in cell signaling pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, its interaction with DNA can lead to changes in transcriptional activity, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions. For example, its presence in the nucleus can affect gene expression by interacting with DNA and transcription factors.
Properties
IUPAC Name |
4-chloro-2-methoxy-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSIHCSUIEICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540468 | |
Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97041-37-7 | |
Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97041-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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